molecular formula C6H5Cl3Si B1630512 Phenyltrichlorosilane CAS No. 98-13-5

Phenyltrichlorosilane

Cat. No.: B1630512
CAS No.: 98-13-5
M. Wt: 211.5 g/mol
InChI Key: ORVMIVQULIKXCP-UHFFFAOYSA-N
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Description

Phenyltrichlorosilane is an organosilicon compound with the chemical formula C₆H₅SiCl₃. It is a colorless liquid with a pungent odor and is known for its reactivity with water, producing hydrochloric acid and heat . This compound is widely used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Phenyltrichlorosilane primarily targets other chemical compounds in reactions. It is known to react with methylchlorosilanes , and the principles of this interaction have been studied under pressure at 250° in the presence of catalysts .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, in its interaction with methylchlorosilanes, this compound reacts in all cases with replacement of a chlorine atom . This reaction is a key part of the compound’s mode of action.

Biochemical Pathways

It is known that this compound can react with aliphatic alcohols to yield benzene and alkoxyfluoro and tetraalkoxysilanes . This suggests that this compound may play a role in the biochemical pathways involving these compounds.

Pharmacokinetics

It is known that this compound is a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it is involved in. For example, in its reaction with methylchlorosilanes, this compound replaces a chlorine atom , leading to the formation of new compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound reacts violently with water, steam, moist air, alcohols, acetone, light metals with generation of heat and combustible (H2) and corrosive (HCl) gases . Therefore, the presence of these substances in the environment can significantly affect the behavior of this compound.

Preparation Methods

Phenyltrichlorosilane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with chlorobenzene in the presence of a catalyst such as boron trichloride. The reaction is typically conducted at elevated temperatures ranging from 250°C to 450°C under autogenous pressure . Another method involves the thermal condensation of trichlorosilane and chlorobenzene at temperatures between 601°C and 700°C, followed by fractionation to separate the desired product .

Comparison with Similar Compounds

Phenyltrichlorosilane is part of a broader class of organosilicon compounds known as chlorosilanes. Similar compounds include methyltrichlorosilane, vinyltrichlorosilane, and ethyltrichlorosilane. Compared to these compounds, this compound has a unique phenyl group that imparts distinct chemical properties, such as increased stability and reactivity . This makes it particularly useful in applications requiring high-performance materials and advanced chemical synthesis .

Conclusion

This compound is a versatile and reactive organosilicon compound with a wide range of applications in scientific research and industry. Its unique chemical properties, including its reactivity with water and its ability to form complex organosilicon structures, make it an essential compound in the synthesis of advanced materials and technologies.

Properties

IUPAC Name

trichloro(phenyl)silane
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InChI

InChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
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InChI Key

ORVMIVQULIKXCP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Si](Cl)(Cl)Cl
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Molecular Formula

C6H5Cl3Si
Record name PHENYLTRICHLOROSILANE
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Related CAS

41087-22-3
Record name Benzene, (trichlorosilyl)-, homopolymer
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DSSTOX Substance ID

DTXSID5026621
Record name Trichlorophenylsilane
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Molecular Weight

211.5 g/mol
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Physical Description

Phenyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by moisture or water to hydrochloric acid with evolution of heat. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley]
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Boiling Point

395 °F at 760 mmHg (EPA, 1998), 201 °C
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Flash Point

196 °F (EPA, 1998), 196 °F (91 °C) (open cup)
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Solubility

Soluble in carbon tetrachloride, chloroform, carbon disulfide, Soluble in benzene, ether, perchloroethylene
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Density

1.326 at 64.4 °F (EPA, 1998) - Denser than water; will sink, 1.321 g/cu cm at 20 °C
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Vapor Density

7.36 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.36 (AIR= 1)
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Vapor Pressure

15.0 [mmHg], 0.426 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

98-13-5
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Synthesis routes and methods I

Procedure details

Eaborn et al., J. Organometal. Chem. 4:489 (1965), describes a process where phenyltrimethylsilane and trichlorosilane are reacted at 500° C. in the gas phase to give phenyltrichlorosilane and trimethylsilane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

380 g of diphenyldichlorosilane (in which 0.7 g of hydrogen chloride has been dissolved beforehand by bubbling in the gas) and 22.5 g of aluminium chloride are introduced into the flask. 80 cm3 of trichlorosilane are run in, the mixture is heated to 70°C and then 477 g of trichlorosilane are introduced gradually over the course of 7 hours 30 minutes, whilst distilling the resulting dichlorosilane as it is formed. A distillate weighing 79 g, containing 60.8 g of dichlorosilane, is obtained. 356 g of phenyltrichlorosilane are obtained on distilling the mixture remaining in the flask.
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
solvent
Reaction Step One
Quantity
60.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

380 g of diphenyldichlorosilane, 22.5 g of anhydrous aluminium chloride and 2.3 g of anhydrous alumina (specific surface area : 0.1 m2 /g) are placed in a flask. 477 g of trichlorosilane are run in over the course of 6 hours 50 minutes, whilst keeping the reaction mixture at 70°C and distilling the dichlorosilane. A fraction weighing 76 g, containing 74% of dichlorosilane, is obtained. 370 g of phenyltrichlorosilane are obtained on distilling the mixture remaining in the flask.
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
catalyst
Reaction Step One
Quantity
477 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyltrichlorosilane
Reactant of Route 2
Reactant of Route 2
Phenyltrichlorosilane
Reactant of Route 3
Phenyltrichlorosilane
Reactant of Route 4
Phenyltrichlorosilane
Reactant of Route 5
Phenyltrichlorosilane
Reactant of Route 6
Phenyltrichlorosilane
Customer
Q & A

ANone: Phenyltrichlorosilane has the molecular formula C6H5SiCl3 and a molecular weight of 211.55 g/mol.

ANone: Researchers utilize various spectroscopic techniques to characterize this compound, including:

  • Infrared (IR) Spectroscopy: Particularly useful for identifying Si-Cl stretching and aromatic ring deformation vibrations. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is particularly valuable for determining the structure of polymers and copolymers derived from this compound. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique aids in analyzing this compound mixtures and identifying impurities like methylphenyldichlorosilane. [, ]

A: this compound readily undergoes hydrolysis in the presence of water, forming silanol groups (Si-OH). This reactivity makes it useful for surface modifications and forming siloxane polymers. [, ] Controlling the water content during these reactions is crucial to achieving desired film properties. []

A: Yes, this compound is widely used for surface modifications. It readily forms self-assembled monolayers (SAMs) on various substrates, including silicon, silica, and even flexible polymers like PET. [, , , ] These SAMs can tailor surface properties, such as wettability and adhesion, making them valuable in applications like microelectronics and sensors.

A: Yes, the concentration of this compound plays a significant role in determining the thickness and morphology of the resulting films. Higher concentrations can lead to the formation of multilayers, while controlled low concentrations are crucial for achieving dense, homogeneous monolayers. [, ]

A: While not a catalyst itself, this compound serves as a valuable precursor in synthesizing organosilicon compounds used in various catalytic applications, including polyolefin catalysis. []

A: Yes, Density Functional Theory (DFT) calculations, coupled with Natural Bond Orbital (NBO) analysis, have provided insights into the electronic structure, orbital interactions, and stabilization energies of this compound. [, ] These calculations help understand its reactivity and interactions with other molecules.

A: The HOMA index provides a quantitative measure of the aromaticity of the phenyl ring in this compound. This information is valuable for understanding its electronic properties and reactivity in various chemical reactions and interactions. [, ]

ANone: this compound is a key monomer in synthesizing various polymers, including:

  • Polyphenylsilsesquioxanes: These polymers, formed via hydrolysis and condensation reactions, find applications in coatings, adhesives, and electronic materials. [, , , ]
  • Polyphenylsilynes: Potassium-graphite reduction of this compound produces these silicon-based polymers, interesting for their unique electronic properties. []
  • Branched Copolysilanes: this compound reacts with other organochlorosilanes through reductive coupling reactions to yield branched copolysilanes with varying properties. [, ]

A: Yes, by adjusting the reaction conditions, incorporating co-monomers, and controlling the degree of polymerization, researchers can fine-tune the properties of these polymers. This control over properties expands their applications in various fields. [, , , ]

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